molecular formula C4H10ClF3N2O2S B2854581 N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride CAS No. 2490406-20-5

N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride

Cat. No. B2854581
CAS RN: 2490406-20-5
M. Wt: 242.64
InChI Key: BIJDBOFQVHZZPV-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)-n-dodecylpropane-1,3-diamine, a compound with a similar structure, is a dodecylamine substituted with 2 propylamine units. It is a non-ionic surfactant, antimicrobial agent, preservative, emulsifying agent, dispersing agent, corrosion inhibitor, and an anti-static agent used in hair products .


Synthesis Analysis

The synthesis of N-(3-aminopropyl)imidazole-based poly (ionic liquid) involves the modification of poly (styrene-co-maleic anhydride) composites with N-(3-aminopropyl)imidazole and benzyl chloride . Another method involves the reaction of imidazole with acrylonitrile to prepare N-cyanoethyl imidazole, which is then subjected to hydrogenation reduction reaction under the catalysis of Raney nickel .


Molecular Structure Analysis

The molecular structure of these compounds is based on structures generated from information available in databases. For example, the molecular structure of N-(3-Aminopropyl)alanine, a related compound, is available in ChemSpider .


Chemical Reactions Analysis

N-(3-aminopropyl)diethanolamine has been explored as a potential coreactant for enhancing tris(2,2’-bipyridyl)ruthenium(II) electrochemiluminescence .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, include a boiling point of 182-184 °C, a density of 0.880, and solubility of 560g/L in organic solvents at 20 ℃ .

Scientific Research Applications

Catalysis and Organic Synthesis

N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride and related compounds have been utilized in catalysis, particularly in the aminolysis of epoxides to produce β-amino alcohols. This process is noted for its high efficiency, stereoselectivity, and regioselectivity under mild conditions, using lanthanide triflates as catalysts (Chini et al., 1994).

Hydrophobization and Surface Modification

Research has developed synthetic routes to hydrophobic agents incorporating trifluoromethanesulfonamide functionalities. These agents, designed for potential hydrophobizing applications, demonstrate the versatility of trifluoromethanesulfonamide in modifying surface properties (Dyachenko et al., 2018).

Advanced Polymer Materials

The compound has found applications in the synthesis of advanced polymer materials, such as hydrophobically modified sulfobetaine copolymers. These materials exhibit promising antifouling properties and hemocompatibility due to their zwitterionic nature, combined with tailored hydrophobic components for enhanced performance (Woodfield et al., 2014).

Analytical and Preparative Chemistry

Trifluoromethanesulfonamide derivatives have been employed in analytical and preparative chemistry for selective reactions, such as the chemoselective deprotection of sulfonamides under acidic conditions. This approach offers a highly selective method for manipulating sulfonamide functional groups, crucial in synthetic organic chemistry (Javorskis & Orentas, 2017).

Environmental Applications

In environmental science, sulfonated thin-film composite nanofiltration membranes incorporating trifluoromethanesulfonamide functionalities have been developed for dye treatment. These membranes show improved water flux and dye rejection capabilities, highlighting the role of sulfonamide groups in enhancing separation processes (Liu et al., 2012).

Safety and Hazards

The safety data sheet for N,N`-Bis(3-aminopropyl)-1,3-propanediamine, a related compound, indicates that it is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-(3-aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F3N2O2S.ClH/c5-4(6,7)12(10,11)9-3-1-2-8;/h9H,1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJDBOFQVHZZPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CNS(=O)(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminopropyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride

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